molecular formula C4H5ClN2 B1297417 2-(chloromethyl)-1H-imidazole CAS No. 40403-72-3

2-(chloromethyl)-1H-imidazole

Cat. No.: B1297417
CAS No.: 40403-72-3
M. Wt: 116.55 g/mol
InChI Key: UGHWFYKQWZHCHK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-imidazole is a heterocyclic organic compound containing an imidazole ring substituted with a chloromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-1H-imidazole typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Nucleophilic substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and amino-imidazoles.

    Oxidation: Products may include imidazole N-oxides.

    Reduction: Reduced imidazole derivatives with altered electronic properties.

Scientific Research Applications

2-(Chloromethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1H-imidazole involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially inhibiting enzymes or interacting with receptors. The imidazole ring can also participate in hydrogen bonding and pi-stacking interactions, contributing to its biological activity.

Comparison with Similar Compounds

    2-(Chloromethyl)-1H-benzimidazole: Similar in structure but contains a fused benzene ring, leading to different electronic properties and biological activities.

    2-(Chloromethyl)-4-methyl-quinazoline: Contains a quinazoline ring, which affects its reactivity and applications.

    2-(Chloromethyl)-1H-benzoxazole: Contains an oxazole ring, leading to different chemical and biological properties.

Uniqueness: 2-(Chloromethyl)-1H-imidazole is unique due to its simple imidazole structure, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(chloromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWFYKQWZHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330005
Record name 2-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40403-72-3
Record name 2-(Chloromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40403-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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